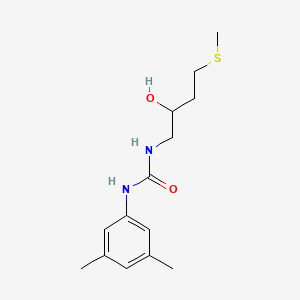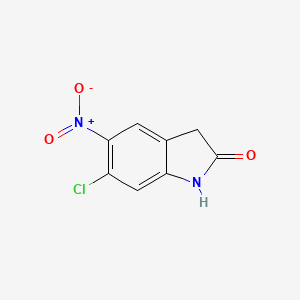
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as DMBU, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule is of interest due to its unique structure and potential biological activity, which has led to extensive research on its synthesis, mechanism of action, and potential applications in the scientific community.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been studied extensively for its potential applications in various scientific fields. One area of interest is its potential use as a pharmaceutical agent due to its reported biological activity. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for further drug development.
Mechanism of Action
The exact mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in cell growth and inflammation.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea inhibits the growth of certain cancer cell lines and reduces the production of inflammatory molecules. In vivo studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea in lab experiments is its reported biological activity, which makes it a promising candidate for drug development. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. One area of interest is further exploration of its potential as a pharmaceutical agent. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has shown promising anti-inflammatory and anti-cancer properties, and further research could lead to the development of new drugs for these conditions. Additionally, further studies on the mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea could provide insights into its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea involves the reaction of 3,5-dimethylphenyl isocyanate with 2-hydroxy-4-methylsulfanylbutylamine. This reaction results in the formation of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, which can then be purified and used for further research.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-6-11(2)8-12(7-10)16-14(18)15-9-13(17)4-5-19-3/h6-8,13,17H,4-5,9H2,1-3H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCXYDSBHMHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC(CCSC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)
![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)


![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)
![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)